molecular formula C21H24N4O3S B2987960 1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone CAS No. 950420-07-2

1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone

Cat. No.: B2987960
CAS No.: 950420-07-2
M. Wt: 412.51
InChI Key: BNVRHZIPYWUMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted at the 1-position with a 2,3-dimethylphenyl group and at the 4-position with a 1,1-dioxidobenzo[e][1,2,4]thiadiazin-3-yl ethanone moiety. The 2,3-dimethylphenyl group enhances lipophilicity and modulates receptor binding, while the benzo[e][1,2,4]thiadiazine sulfone (1,1-dioxido) contributes to hydrogen-bonding interactions and metabolic stability . The ethanone linker facilitates structural flexibility, enabling optimal spatial orientation for pharmacological activity.

Properties

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-15-6-5-8-18(16(15)2)24-10-12-25(13-11-24)21(26)14-20-22-17-7-3-4-9-19(17)29(27,28)23-20/h3-9H,10-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVRHZIPYWUMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC3=NS(=O)(=O)C4=CC=CC=C4N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone is a complex molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of piperazine derivatives known for their diverse biological activities. Its structure includes a piperazine ring substituted with a 2,3-dimethylphenyl group and a benzo[e][1,2,4]thiadiazine moiety. The presence of these functional groups is significant in determining the compound's biological activity.

Antimicrobial Activity

Piperazine derivatives have shown a wide spectrum of antimicrobial activities. For example, studies indicate that piperazine compounds can exhibit antibacterial and antifungal properties. The specific compound has been noted for its potential effectiveness against various bacterial strains, although detailed quantitative data on its antimicrobial efficacy is still emerging .

Anticancer Activity

Research into piperazine derivatives has revealed promising anticancer properties. The compound's structure suggests it may interact with cancer cell pathways effectively. For instance, related compounds have demonstrated cytotoxic effects against several cancer cell lines. In particular, SAR analyses indicate that modifications to the piperazine ring and the incorporation of electron-donating groups can enhance anticancer activity .

CompoundActivityIC50 (µM)Cell Line
Compound AAnticancer6.2HCT-116
Compound BAnticancer27.3T47D
Target CompoundTBDTBDTBD

Neuropharmacological Effects

Piperazine derivatives are also recognized for their neuropharmacological effects, including potential antidepressant and anxiolytic activities. The interaction of these compounds with serotonin and dopamine receptors is a focal point of research . The specific compound may exhibit similar effects based on its structural similarities to known neuroactive agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

  • Piperazine Ring : Essential for interaction with neurotransmitter receptors.
  • Dimethylphenyl Group : Enhances lipophilicity and receptor binding affinity.
  • Thiadiazine Moiety : Contributes to the compound's overall stability and biological activity.

Case Studies

Several studies have investigated the pharmacological profiles of similar compounds:

  • Anticancer Study : A related piperazine derivative exhibited IC50 values indicating significant cytotoxicity against breast cancer cell lines (T47D) with values as low as 27.3 µM .
  • Antimicrobial Study : A study on piperazine derivatives showed promising results against Gram-positive bacteria with some compounds achieving MIC values comparable to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their biological profiles:

Compound Name / Structure Key Substituents Pharmacological Activity Reference Evidence
Target Compound : 1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone 2,3-Dimethylphenyl (piperazine); 1,1-dioxido-benzo[e][1,2,4]thiadiazin-3-yl (ethanone) Inferred: Potential antipsychotic/antidopaminergic activity (structural analogy to biphenyl-piperazines)
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Biphenyl-4-yl (ethanone); 2-methoxyphenyl (piperazine) Antipsychotic activity (D₂/5-HT₂A antagonism); low catalepsy induction
1-(4-(3,5-Bis(trifluoromethyl)phenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one 3,5-Bis(trifluoromethyl)phenyl (piperazine); thiophen-2-yl (butanone) Antiproliferative activity (structural focus on lipophilic CF₃ groups)
2-(4-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone 4-(Trifluoromethyl)phenyl (piperazine); thiophen-2-yl (ethanone) Enhanced serotonin receptor affinity (CF₃ group improves binding kinetics)
APEHQ ligand: 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone 8-hydroxyquinolinyl azo (phenyl); 4-methylpiperazine (ethanone) Antifungal activity (enhanced by metal complexation)

Key Comparative Insights:

Substituent Effects on Receptor Binding :

  • The 2,3-dimethylphenyl group in the target compound likely enhances dopamine D₂ receptor affinity compared to simpler aryl substituents (e.g., 2-methoxyphenyl in ), as alkyl groups reduce steric hindrance and improve hydrophobic interactions.
  • Trifluoromethyl (CF₃) groups in analogs (e.g., ) increase metabolic stability and serotonin receptor selectivity but may reduce blood-brain barrier penetration compared to dimethyl substituents.

Sulfone vs.

Linker Flexibility: Ethane-1,2-dione (ethanone) linkers (target compound, ) allow greater conformational adaptability than rigid butanone or tetrazole-thioether linkers (e.g., ), which may explain broader receptor modulation.

Metal Complexation Potential: Unlike the APEHQ ligand , the target compound lacks a diazenyl group for metal chelation, suggesting divergent applications (e.g., direct receptor antagonism vs. metal-dependent antifungal activity).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling the piperazine and benzothiadiazine moieties via nucleophilic substitution or condensation reactions. Key steps include:

  • Piperazine functionalization : Reacting 4-(2,3-dimethylphenyl)piperazine with a chloro- or bromoacetyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Benzothiadiazine activation : Introducing the dioxido-thiadiazine group via oxidation (e.g., H₂O₂ or m-CPBA) followed by coupling .
  • Optimization : Adjust reaction temperature (60–80°C), solvent polarity (DMF/THF), and stoichiometric ratios (1:1.2 for acyl chloride:piperazine) to improve yields (>70%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the piperazine and benzothiadiazine rings. Key signals include aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • X-ray crystallography : Resolve stereochemistry and confirm the dioxido-thiadiazine conformation (e.g., boat vs. chair) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~470) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :

  • In vitro assays : Test receptor binding affinity (e.g., dopamine D₂/D₃ or serotonin 5-HT₁A receptors) using radioligand displacement assays .
  • Dose-response curves : Use HEK-293 cells transfected with target receptors; IC₅₀ values <1 µM suggest high potency .

Advanced Research Questions

Q. How can contradictory biological activity data between similar analogs be resolved?

  • Methodological Answer :

  • Comparative SAR analysis : Map substituent effects (e.g., 2,3-dimethylphenyl vs. 4-fluorophenyl on piperazine) using in vitro/in vivo models. For example, bulky substituents may reduce blood-brain barrier permeability, altering efficacy .
  • Metabolic profiling : Assess hepatic stability (e.g., microsomal assays) to identify degradation products that may interfere with activity .

Q. What computational strategies predict the compound’s pharmacokinetic and pharmacodynamic properties?

  • Methodological Answer :

  • QSAR modeling : Use descriptors like logP (lipophilicity) and polar surface area to predict brain penetration. A logP ~3.5 and PSA <80 Ų are optimal for CNS-targeted compounds .
  • Molecular docking : Simulate interactions with dopamine D₂ receptors; prioritize analogs with hydrogen bonding to Asp114 and π-π stacking with Phe389 .

Q. How does the compound’s stability vary under physiological conditions?

  • Methodological Answer :

  • pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). The dioxido-thiadiazine group may hydrolyze in acidic conditions, requiring enteric coating for oral delivery .
  • Oxidative stress tests : Expose to H₂O₂ or cytochrome P450 enzymes to identify vulnerable sites (e.g., methyl groups on the piperazine ring forming reactive epoxides) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for optimizing multi-step synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent, catalyst). For example, a 2³ factorial design can identify interactions between temperature (60°C vs. 80°C), solvent (DMF vs. THF), and catalyst (Et₃N vs. DBU) .
  • Response surface methodology (RSM) : Model non-linear relationships to maximize yield and purity .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?

  • Methodological Answer :

  • Re-evaluate force fields : Adjust van der Waals radii or partial charges in docking simulations to better reflect receptor flexibility .
  • Validate with mutagenesis : Engineer receptor mutants (e.g., D₂ receptor T343A) to test predicted binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.